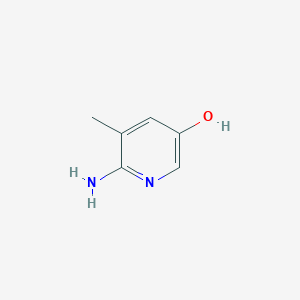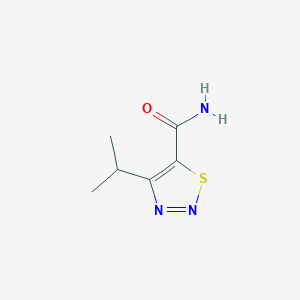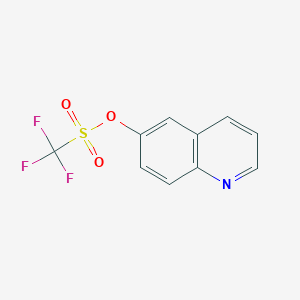
Quinolin-6-yl trifluoromethanesulfonate
Overview
Description
Quinolin-6-yl trifluoromethanesulfonate is an organic compound with the molecular formula C₁₀H₆F₃NO₃S and a molecular weight of 277.22 g/mol . . This compound is characterized by its trifluoromethanesulfonate group attached to the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Quinolin-6-yl trifluoromethanesulfonate is typically synthesized by reacting 6-hydroxyquinoline with trifluoromethanesulfonic anhydride . The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction proceeds as follows:
- Dissolve 6-hydroxyquinoline in an anhydrous solvent such as dichloromethane.
- Add trifluoromethanesulfonic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Quinolin-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: While the quinoline ring can undergo oxidation and reduction reactions, the trifluoromethanesulfonate group remains largely inert under these conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine substituent at the 6-position .
Scientific Research Applications
Quinolin-6-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the quinoline moiety into various organic molecules.
Medicinal Chemistry: Quinoline derivatives are known for their biological activities, including antimalarial, antimicrobial, and anticancer properties. This compound serves as a precursor for synthesizing these bioactive compounds.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of quinolin-6-yl trifluoromethanesulfonate largely depends on its role in specific reactions. In nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the attack of the nucleophile on the quinoline ring . In medicinal chemistry, quinoline derivatives exert their effects by interacting with various molecular targets, such as DNA gyrase and topoisomerase IV, inhibiting DNA synthesis and leading to cell death .
Comparison with Similar Compounds
Quinolin-6-yl trifluoromethanesulfonate can be compared with other quinoline derivatives, such as:
6-Chloroquinoline: Similar in structure but with a chlorine substituent instead of the trifluoromethanesulfonate group.
6-Fluoroquinoline: Contains a fluorine atom at the 6-position, offering different reactivity and biological activity.
6-Nitroquinoline: Features a nitro group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which provides excellent leaving group ability, making it highly useful in nucleophilic substitution reactions .
Properties
IUPAC Name |
quinolin-6-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYXNKUMLWUQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571037 | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173089-80-0 | |
| Record name | 6-Quinolinyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


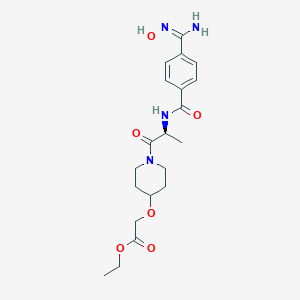
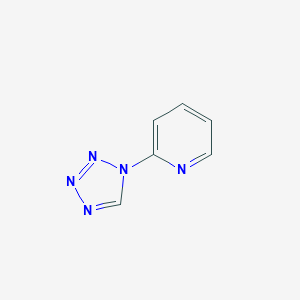
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
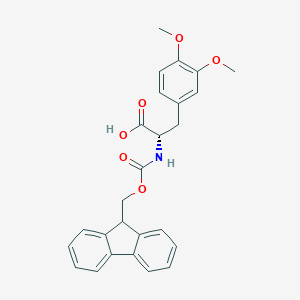

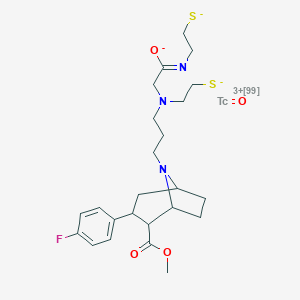
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide](/img/structure/B69964.png)
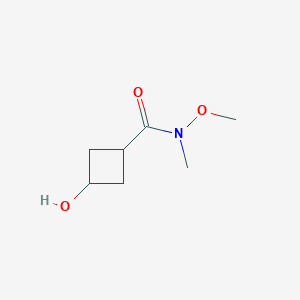
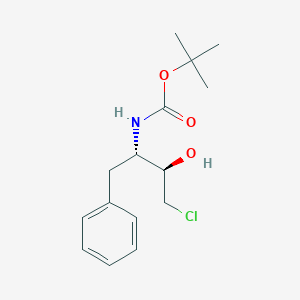
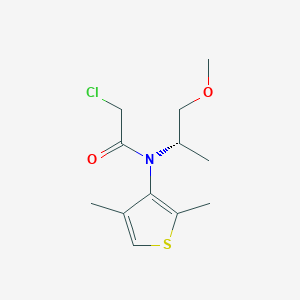
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
